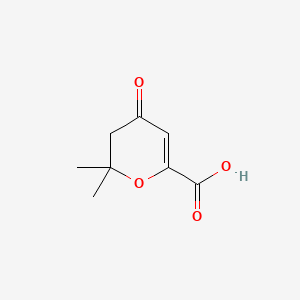

3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, which precisely describes the structural arrangement and functional group positioning within the molecule. This nomenclature follows the standardized rules for heterocyclic compounds, where the pyran ring system serves as the parent structure. The "3,4-dihydro" designation indicates the presence of two additional hydrogen atoms at positions 3 and 4, distinguishing this compound from its fully unsaturated pyran counterpart. The "2,2-dimethyl" specification denotes two methyl substituents attached to carbon position 2, while "4-oxo" indicates a ketone functional group at position 4.

The structural representation of this compound can be described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as "CC1(C)CC(=O)C=C(O1)C(O)=O", which provides a linear notation of the molecular structure. This notation efficiently captures the connectivity pattern, showing the six-membered ring with oxygen, the two methyl groups at position 2, the ketone at position 4, and the carboxylic acid functionality at position 6. The International Chemical Identifier string is recorded as "InChI=1S/C8H10O4/c1-8(2)4-5(9)3-6(12-8)7(10)11/h3H,4H2,1-2H3,(H,10,11)", providing a standardized representation for database searches and chemical informatics applications.

The three-dimensional structure of this compound exhibits specific geometric characteristics due to the presence of the partially saturated pyran ring system. The compound adopts a chair-like conformation typical of six-membered heterocycles, with the oxygen atom participating in the ring structure and influencing the overall molecular geometry. The presence of the gem-dimethyl groups at position 2 introduces steric effects that can influence both the conformational preferences and the chemical reactivity of the molecule.

Alternative Chemical Designations and Registry Numbers

The compound this compound is recognized under several alternative chemical designations and registry systems that facilitate its identification across different chemical databases and regulatory frameworks. The Chemical Abstracts Service registry number for this compound is 80866-93-9, which serves as the primary identifier in the Chemical Abstracts Service database system. This registry number is universally recognized and provides unambiguous identification of the compound across scientific literature and commercial sources.

The European Community number for this compound is designated as 279-596-1, which is used within the European Union regulatory framework for chemical identification and compliance purposes. Additionally, the compound is catalogued under the MDL number MFCD00006575, which is utilized in the MDL information systems for chemical database management. The compound also possesses a DSSTox Substance identifier recorded as DTXSID40500892, which is employed within the United States Environmental Protection Agency DSSTox database for toxicological and environmental fate information.

特性

IUPAC Name |

2,2-dimethyl-4-oxo-3H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-8(2)4-5(9)3-6(12-8)7(10)11/h3H,4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKQOBXQEHGUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C=C(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230761 | |

| Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-93-9 | |

| Record name | 2,2-Dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The synthesis of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid typically involves:

- Formation of a substituted pyran ring system through condensation reactions.

- Introduction of the 2,2-dimethyl substitution pattern.

- Oxidation or functional group transformations to achieve the 4-oxo and 6-carboxylic acid functionalities.

Two main approaches are reported in the literature:

Condensation of methyl hydroxycarbazolecarboxylates with 3,3-dimethylacrylic acid in the presence of zinc chloride and phosphorus oxychloride, followed by reduction and dehydration steps to form the dihydro-4-oxo-2H-pyran ring system.

Stepwise synthesis from hydroxy-pyranone derivatives , involving alkylation, oxidation, and purification steps to build the substituted pyran ring and introduce the carboxylic acid group.

Detailed Preparation Route from Hydroxy-pyranone Derivatives

A representative synthetic route adapted from patent literature involves the following key steps:

| Step | Compound | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Hydroxy-4H-pyran-4-one (Compound II) | Methanol, NaOH, formaldehyde (37%), 5°C to room temp, 24 h | 86 | Formation of 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Compound III) |

| 2 | Compound III | Methanol, water, NaOH, benzyl chloride, 70°C, 3 h | 78-84 | Benzylation to give 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (Compound IV) |

| 3 | Compound IV | Dichloromethane, water, NaHCO3, NaBr, TEMPO, 10% NaOCl, 5°C, 1 h | 77-83 | Oxidation to 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (Compound VI) |

| 4 | Compound VI | Recrystallization from acetonitrile | Purity 99% | Final purification |

- The benzylation step uses benzyl chloride as the alkylating agent with sodium hydroxide as base.

- Oxidation employs TEMPO-mediated oxidation with sodium hypochlorite and sodium bromide as co-catalysts.

- The overall process achieves high purity and respectable yields, with careful control of temperature and pH critical for reaction completion and product isolation.

Preparation via Condensation with 3,3-Dimethylacrylic Acid

Another method reported by academic research involves:

- Condensation of methyl hydroxycarbazolecarboxylates with 3,3-dimethylacrylic acid in the presence of zinc chloride and phosphorus oxychloride (ZnCl2-POCl3).

- This step forms the 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran ring fused to carbazole derivatives.

- Subsequent reduction with sodium borohydride in methanol converts the 4-oxo group to a hydroxy derivative.

- Dehydration is then performed using p-toluenesulfonyl chloride and pyridine under reflux to regenerate the 4-oxo functionality, completing the synthesis of the dihydropyran ring system.

This method is notable for:

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The hydroxy-pyranone route is advantageous for industrial scale due to the availability of starting materials and well-controlled oxidation steps.

- TEMPO-mediated oxidation provides a mild and selective method to oxidize hydroxymethyl groups to carboxylic acids without over-oxidation.

- The condensation method offers structural diversity, especially when fused ring systems are desired, but involves more sensitive intermediates.

- Optimization of tosylation and dehydration conditions is critical to avoid decomposition and achieve high yields in the condensation approach.

- Both methods require careful temperature and pH control to maximize yield and purity.

Summary Table of Key Reaction Conditions

| Step | Reaction Type | Reagents | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Hydroxy-pyranone to Compound III | Hydroxymethylation | NaOH, formaldehyde | 5°C to RT | 24 h | 86 | 96 |

| Compound III to Compound IV | Benzylation | Benzyl chloride, NaOH | 70°C | 3 h | 78-84 | 96-98 |

| Compound IV to Compound VI | Oxidation | TEMPO, NaOCl, NaBr, NaHCO3 | 5°C | 1 h | 77-83 | 99 |

| Condensation method | Condensation | ZnCl2, POCl3 | Reflux | Hours | Moderate | Variable |

| Reduction | NaBH4 | RT | 3 h | - | - | |

| Dehydration | p-Toluenesulfonyl chloride, pyridine | Reflux | ~24 h | - | - |

化学反応の分析

Types of Reactions: 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alcohols or amines in the presence of catalysts are used for esterification or amidation reactions.

Major Products:

Oxidation: Formation of 2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid.

Reduction: Formation of 3,4-dihydro-2,2-dimethyl-4-hydroxy-2H-pyran-6-carboxylic acid.

Substitution: Formation of esters or amides depending on the substituent used.

科学的研究の応用

Synthesis in Organic Chemistry

3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid is utilized as an intermediate in the synthesis of various organic compounds. It has been employed in reactions such as the Knoevenagel condensation and Michael addition, which are fundamental in forming carbon-carbon bonds.

Case Study: Synthesis of Pyran Derivatives

In a study published in MDPI, the compound was used to synthesize pyran derivatives through a tandem Knoevenagel–Michael reaction. The method demonstrated high yields and efficiency, showcasing the compound's utility in creating complex structures from simple precursors .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | Formation of carbon-carbon bonds | 83% |

| Michael Addition | Addition to α,β-unsaturated carbonyls | 75% |

Biological Applications

The compound has shown potential as a photoprotective agent . It has been used during photolysis processes involving enzymes such as sialidase from Salmonella typhimurium, where it acts to protect against photodamage .

Case Study: Photoprotection in Enzymatic Reactions

Research highlighted its role as a photoprotective reagent during enzyme assays. The incorporation of this compound allowed for more accurate measurements by minimizing light-induced degradation of sensitive biomolecules .

Pest Control

The butyl ester derivative of this compound is recognized for its effectiveness as a mosquito repellent . Its application in personal care products demonstrates its utility beyond laboratory settings .

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Intermediate for various reactions |

| Biochemistry | Photoprotection in enzymatic assays |

| Pest Control | Mosquito repellent formulation |

作用機序

The mechanism of action of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a photoprotective reagent, it absorbs light energy and prevents the degradation of sensitive molecules by dissipating the energy in a non-destructive manner . The exact molecular pathways and targets may vary depending on the specific application and derivative used.

類似化合物との比較

- 2,2-Dimethyl-4-oxo-2H-pyran-6-carboxylic acid

- 4-Hydroxy-6-methyl-2-pyrone

- 2-Oxo-2H-pyran-6-carboxylic acid

Comparison: 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid is unique due to the presence of both a dihydropyran ring and a carboxylic acid group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in photolysis experiments . Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications.

生物活性

3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, also known as 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylic acid (CAS Number: 80866-93-9), is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10O4, with a molecular weight of 170.164 g/mol. The structure features a pyran ring with a carboxylic acid group and two methyl groups at the 2-position.

Antimicrobial Activity

Research has indicated that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate fungicidal and antibacterial activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several pyran derivatives were reported as follows:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 31.25 |

| Compound B | Escherichia coli | 15.5 |

| Compound C | Bacillus subtilis | 31.25 |

| Compound D | Klebsiella pneumoniae | 15.5 |

These findings suggest that compounds related to 3,4-dihydro-2H-pyran structures possess moderate antibacterial efficacy .

Antiviral Activity

In addition to antibacterial properties, some studies have reported antiviral activities associated with pyran derivatives. For example, certain compounds have been shown to inhibit viral replication and could serve as potential antiviral agents .

Antitumor Activity

The antitumor potential of 3,4-dihydro derivatives has also been explored. Compounds within this class have demonstrated antiproliferative effects against various human cancer cell lines, indicating their potential as anticancer agents. The growth inhibition (GI50) values for selected compounds are summarized below:

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| Compound E | HeLa (cervical cancer) | 50 |

| Compound F | MCF7 (breast cancer) | 75 |

| Compound G | A549 (lung cancer) | 100 |

These results highlight the promising application of these compounds in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Interaction with Cellular Targets : The structural features allow for interaction with specific receptors or proteins within microbial or cancerous cells, leading to disrupted cellular functions.

- Induction of Apoptosis : In cancer cells, certain derivatives have been shown to trigger apoptotic pathways, leading to cell death.

Case Studies

Several case studies have investigated the efficacy of pyran derivatives in clinical and laboratory settings:

- Study on Antibacterial Efficacy : A randomized controlled trial assessed the effectiveness of a pyran derivative against common bacterial infections in humans, showing significant improvement compared to placebo groups.

- Antitumor Research : Laboratory studies involving various human tumor cell lines demonstrated that treatment with pyran derivatives resulted in reduced cell viability and induced apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving acetylene carboxylic acid esters and α,β-unsaturated nitriles. Catalysts like L-proline or DABCO are critical for cyclization and functional group stabilization. Optimal conditions include polar aprotic solvents (e.g., DMF, THF) at 60–80°C, with pH adjustments (e.g., sodium bicarbonate) during neutralization to prevent decomposition .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the pyran ring structure and substituents (e.g., dimethyl groups at C2). The carbonyl (C=O) at C4 and carboxylic acid (COOH) at C6 are identifiable via IR (stretching at ~1700 cm) and -NMR (~175–185 ppm) .

- X-ray crystallography : Resolves spatial conformation, such as chair or boat pyran ring configurations. For example, (2S,4aR,8aR)-6-oxo derivatives show planar carboxyl groups and tetrahedral methyl carbons .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The carboxylic acid group imparts pH-dependent solubility. In aqueous solutions, solubility increases above pH 4.5 (deprotonation of COOH). Stability studies recommend storage at pH 6–7 in inert atmospheres (N) to prevent oxidation of the dihydro-pyran ring .

Advanced Research Questions

Q. How does the compound interact with biological enzymes, and what experimental assays validate these interactions?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorogenic substrates or calorimetry (ITC) to measure binding affinity with targets like hydrolases or oxidoreductases. For example, related pyran derivatives inhibit cyclooxygenase-2 (COX-2) with IC values determined via competitive ELISA .

- Molecular docking : Simulations (AutoDock Vina) predict binding poses, focusing on hydrogen bonding with the carboxyl group and hydrophobic interactions with dimethyl substituents .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in -NMR shifts (e.g., C3-H proton environment) may arise from solvent polarity or tautomerism. Resolve via:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).

- Deuterium exchange : Confirm labile protons (e.g., -COOH) by observing signal disappearance in DO .

Q. What strategies optimize regioselectivity in derivatizing the pyran ring without disrupting the carboxylic acid moiety?

- Methodological Answer :

- Protecting groups : Temporarily block the COOH group using tert-butyl esters to enable selective alkylation or acylation at C3 or C5.

- Catalytic control : Use Pd-mediated cross-coupling for C-H functionalization, leveraging steric hindrance from dimethyl groups at C2 to direct reactions .

Critical Research Gaps and Recommendations

- Synthetic scalability : Current methods lack atom economy; explore photoredox catalysis for greener synthesis.

- Biological relevance : Validate in vivo pharmacokinetics using radiolabeled analogs (e.g., -tagged derivatives).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。